molecular formula C7H9ClN2O B2639926 6-Chloro-4-ethoxypyridin-3-amine CAS No. 872282-68-3

6-Chloro-4-ethoxypyridin-3-amine

Cat. No. B2639926
M. Wt: 172.61
InChI Key: XWEMIONCCNWNFS-UHFFFAOYSA-N
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Description

6-Chloro-4-ethoxypyridin-3-amine is a chemical compound with the CAS Number: 872282-68-3. It has a molecular weight of 172.61 and its IUPAC name is 6-chloro-4-ethoxypyridin-3-amine . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .


Molecular Structure Analysis

The InChI code for 6-Chloro-4-ethoxypyridin-3-amine is 1S/C7H9ClN2O/c1-2-11-6-3-7 (8)10-4-5 (6)9/h3-4H,2,9H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

6-Chloro-4-ethoxypyridin-3-amine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Chemical Reactions and Intermediates

6-Chloro-4-ethoxypyridin-3-amine is involved in various chemical reactions, particularly as an intermediate. It undergoes rearrangements during amination of halopyridines, presumably involving a pyridyne intermediate. This process, involving 3,4-pyridyne as an intermediate, leads to significant structural transformations, indicating its utility in complex chemical syntheses. For example, the amination of 3-bromo-4-ethoxypyridine results in the formation of 2-amino-4-ethoxypyridine, showcasing a shift of the substituent from position 3 to 2 (Pieterse & Hertog, 2010). This transformation is critical for creating specific pyridine derivatives used in various chemical industries.

Synthesis of N-Substituted-6-alkoxypteridin-4-amine

The compound is instrumental in the synthesis of N-substituted-6-alkoxypteridin-4-amine, a category of chemicals with multiple applications, including potential pharmaceutical uses. A novel synthesis method for these compounds demonstrates the versatility of 6-Chloro-4-ethoxypyridin-3-amine in producing a range of derivatives through steps like heterocyclization, alkoxylation, chlorination, and nucleophilic substitution (Duan, Jia, Zhu, & Wang, 2012).

Thermal Elimination Studies

6-Chloro-4-ethoxypyridin-3-amine is a subject of study in thermal eliminations, highlighting its importance in understanding kinetic and thermodynamic aspects of chemical reactions. The compound's behavior during the thermal decomposition process provides insights into the effects of substituents like chloro and ethoxy on reaction mechanisms and rates (Al-Awadi & Taylor, 1986).

Pyridonecarboxylic Acid Derivatives Synthesis

It also plays a role in the synthesis of pyridonecarboxylic acid derivatives, a class of compounds known for their antibacterial properties. The manipulation of the chemical structure of 6-Chloro-4-ethoxypyridin-3-amine allows for the creation of compounds with potential for biological activity and pharmaceutical applications (Patel, Gandhi, & Sharma, 2010).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include wearing protective gloves and avoiding breathing dust or fumes .

properties

IUPAC Name

6-chloro-4-ethoxypyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-2-11-6-3-7(8)10-4-5(6)9/h3-4H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWEMIONCCNWNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC=C1N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-ethoxypyridin-3-amine

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